ESI-09

Description

BenchChem offers high-quality ESI-09 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ESI-09 including the price, delivery time, and more detailed information at info@benchchem.com.

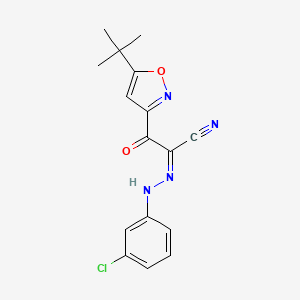

Structure

3D Structure

Properties

Molecular Formula |

C16H15ClN4O2 |

|---|---|

Molecular Weight |

330.77 g/mol |

IUPAC Name |

(1Z)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide |

InChI |

InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13- |

InChI Key |

DXEATJQGQHDURZ-MOSHPQCFSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)/C(=N\NC2=CC(=CC=C2)Cl)/C#N |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N |

Synonyms |

3-(5-tert-butylisoxazol-3-yl)-2-((3-chlorophenyl)hydrazono)-3-oxopropionitrile ESI-09 |

Origin of Product |

United States |

Foundational & Exploratory

ESI-09 as an EPAC Inhibitor: A Technical Guide for Researchers

This guide provides an in-depth technical overview of ESI-09, a widely utilized small molecule inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). It is intended for researchers, scientists, and drug development professionals seeking to understand and effectively employ ESI-09 as a tool to investigate EPAC signaling.

Introduction: The EPAC Signaling Axis

Cyclic AMP (cAMP) is a fundamental second messenger that orchestrates a vast array of cellular processes. While Protein Kinase A (PKA) was long considered the primary effector of cAMP, the discovery of EPAC proteins (EPAC1 and EPAC2) unveiled a parallel and distinct signaling pathway.[1] EPACs function as guanine nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[2][3] Upon binding cAMP, EPACs undergo a conformational change, enabling them to catalyze the exchange of GDP for GTP on Rap proteins, thereby activating them.[2][3] This activation triggers downstream signaling cascades that regulate critical cellular functions, including cell adhesion, migration, proliferation, apoptosis, and inflammation.[1][3]

The two EPAC isoforms, EPAC1 and EPAC2, exhibit distinct tissue distribution and cellular localization, suggesting non-redundant physiological roles.[4] EPAC1 is ubiquitously expressed, whereas EPAC2 is predominantly found in the central nervous system, pancreatic islets, and adrenal glands.[4] This differential expression underscores the importance of developing specific pharmacological tools to dissect the isoform-specific functions of EPAC in health and disease.

ESI-09: A Pan-EPAC Inhibitor

ESI-09 is a cell-permeable, non-cyclic nucleotide small molecule that acts as a competitive antagonist at the cAMP-binding domain of both EPAC1 and EPAC2.[1] Its ability to selectively inhibit EPAC over PKA has established it as an invaluable tool for isolating and studying EPAC-mediated signaling events.[1]

Mechanism of Action

ESI-09 functions by directly competing with cAMP for binding to the cyclic nucleotide-binding domain (CNBD) of EPAC proteins.[2] By occupying this site, ESI-09 prevents the cAMP-induced conformational change necessary for EPAC's GEF activity towards Rap1.[2] This blockade effectively halts the downstream signaling cascade initiated by EPAC activation.

Signaling Pathway: EPAC Activation and Inhibition by ESI-09

Caption: ESI-09 competitively inhibits cAMP binding to EPAC, preventing its activation and downstream signaling.

Potency and Selectivity

ESI-09 exhibits inhibitory activity against both EPAC isoforms, with a slight preference for EPAC2. In cell-free assays, the reported IC50 values for ESI-09 are approximately 3.2 µM for EPAC1 and 1.4 µM for EPAC2.[1][5] Importantly, ESI-09 displays high selectivity for EPAC over PKA, with an IC50 value for PKA reported to be greater than 100 µM.[1]

| Target | IC50 (µM) | Assay Conditions |

| EPAC1 | 3.2 | Cell-free assay[1][5] |

| EPAC2 | 1.4 | Cell-free assay[1][5] |

| PKA | >100 | Cell-free assay[1] |

| Table 1: In Vitro Inhibitory Potency of ESI-09. |

Methodologies for Characterizing ESI-09 Activity

Validating the efficacy and specificity of ESI-09 in a given experimental system is crucial. The following protocols outline key assays for characterizing its inhibitory effects.

In Vitro EPAC GEF Activity Assay

This assay directly measures the ability of ESI-09 to inhibit the guanine nucleotide exchange activity of EPAC.

Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for GTP on Rap1, catalyzed by EPAC in the presence of cAMP. Inhibition of this exchange by ESI-09 results in a decreased fluorescence signal.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Purified recombinant EPAC1 or EPAC2 protein.

-

Purified recombinant Rap1b protein.

-

BODIPY-FL-GDP.

-

GTPγS (a non-hydrolyzable GTP analog).

-

cAMP.

-

ESI-09 stock solution (in DMSO).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

-

Loading Rap1b with BODIPY-FL-GDP:

-

Incubate Rap1b with a 5-fold molar excess of BODIPY-FL-GDP in the presence of 10 mM EDTA for 1 hour at room temperature in the dark.

-

Stop the loading reaction by adding MgCl2 to a final concentration of 20 mM.

-

Remove unbound BODIPY-FL-GDP using a desalting column.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, cAMP (to a final concentration that elicits ~80% of maximal EPAC activity), and varying concentrations of ESI-09 (or DMSO vehicle control).

-

Add the BODIPY-FL-GDP-loaded Rap1b.

-

Initiate the reaction by adding EPAC protein.

-

Immediately begin monitoring the decrease in fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a plate reader.

-

The initial rate of the reaction is determined from the linear portion of the curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each ESI-09 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the ESI-09 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow: In Vitro EPAC GEF Assay

Caption: Workflow for determining the in vitro inhibitory potency of ESI-09 on EPAC GEF activity.

Cellular Rap1 Activation Assay

This assay assesses the ability of ESI-09 to block EPAC-mediated Rap1 activation in a cellular context.

Principle: A pull-down assay is used to specifically isolate the active, GTP-bound form of Rap1 from cell lysates. The amount of activated Rap1 is then quantified by Western blotting.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest to ~80% confluency.

-

Pre-treat cells with various concentrations of ESI-09 (or DMSO vehicle) for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with an EPAC-specific activator (e.g., 8-pCPT-2'-O-Me-cAMP) for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a buffer containing a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS (GST-RalGDS-RBD), which specifically binds to GTP-bound Rap1.

-

-

Pull-Down of Active Rap1:

-

Incubate the cell lysates with glutathione-sepharose beads to capture the GST-RalGDS-RBD/Rap1-GTP complex.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rap1.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection by chemiluminescence.

-

Also, perform a Western blot for total Rap1 from the input lysates to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for both the pull-down and total Rap1.

-

Normalize the amount of activated Rap1 to the total Rap1 for each condition.

-

Determine the dose-dependent inhibition of Rap1 activation by ESI-09.

-

Cellular and In Vivo Applications of ESI-09

ESI-09 has been instrumental in elucidating the role of EPAC in a multitude of cellular processes and disease models.

Key Cellular Effects

-

Cancer: ESI-09 has been shown to inhibit the migration and invasion of pancreatic cancer cells.[5][6] In some contexts, it can also suppress cancer cell proliferation and induce apoptosis, with synergistic effects observed when combined with other agents like lithium.[6]

-

Vascular Biology: Pharmacological inhibition of EPAC with ESI-09 can reduce neointima formation in vivo, suggesting a role for EPAC in vascular proliferative diseases.[7]

-

Inflammation and Immunity: ESI-09 has demonstrated the ability to regulate T-cell mediated immune suppression.[8]

-

Infectious Disease: ESI-09 can reduce the intracellular bacterial count in models of rickettsial infections.[5][8]

In Vivo Studies

ESI-09 exhibits good pharmacological and toxicological profiles in preclinical animal models, making it suitable for in vivo investigations.[8] For instance, intraperitoneal administration of ESI-09 has been used to study its effects on vascular disease and cancer metastasis in mice.[5][9]

Critical Considerations and Limitations

While ESI-09 is a powerful tool, researchers must be aware of its limitations to ensure proper experimental design and data interpretation.

Aggregation and Non-Specific Effects

Like many hydrophobic small molecules, ESI-09 has a tendency to form colloidal aggregates in aqueous solutions at higher concentrations.[8] This aggregation can lead to non-specific inhibition of proteins.[8] Studies have shown that at concentrations above 25 µM, ESI-09 can act as a non-specific protein denaturant.[8] However, comprehensive biophysical and pharmacological characterization has confirmed that ESI-09 acts as a specific and competitive EPAC inhibitor within a defined "therapeutic window," typically between 1-10 µM.[8] It is therefore critical to use ESI-09 within this concentration range to avoid off-target effects.

Pan-Inhibitory Nature

ESI-09 inhibits both EPAC1 and EPAC2.[4][10] While this is useful for studying the overall role of EPAC signaling, it does not allow for the dissection of isoform-specific functions. For such studies, the use of isoform-selective inhibitors (e.g., ESI-05 for EPAC2) or genetic approaches (e.g., siRNA, knockout models) is necessary.[3]

Conclusion

ESI-09 is a well-characterized and potent pan-inhibitor of EPAC proteins that has been instrumental in advancing our understanding of EPAC-mediated signaling. Its selectivity over PKA and its efficacy in both cellular and in vivo models make it an indispensable tool for researchers in various fields. By understanding its mechanism of action, employing rigorous validation protocols, and being mindful of its limitations, scientists can continue to leverage ESI-09 to unravel the complex roles of EPAC in physiology and disease, paving the way for the development of novel therapeutic strategies.

References

-

Zhu, Y., et al. (2015). Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window". Scientific Reports, 5, 9344. [Link]

-

Selvaratnam, R., et al. (2016). Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective. Molecules, 21(7), 893. [Link]

-

Almahariq, M., et al. (2013). A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion. Molecular Pharmacology, 83(1), 122-128. [Link]

-

Boulton, S., et al. (2016). Specific and non-specific interactions of EPAC1CBD and ESI-09, a competitive inhibitor. Journal of Molecular Biology, 428(1), 135-146. [Link]

-

Wang, H., et al. (2022). Epac: A Promising Therapeutic Target for Vascular Diseases: A Review. Frontiers in Pharmacology, 13, 922646. [Link]

-

Patsnap Synapse. (2024). What are EPAC inhibitors and how do they work? [Link]

-

Bacallao, K., et al. (2013). Antagonistic action of the EPAC inhibitor, ESI-09, on cAMP-induced SC differentiation and myelin sheath formation. figshare. [Link]

-

Li, H., et al. (2017). Lithium and an EPAC-specific inhibitor ESI-09 synergistically suppress pancreatic cancer cell proliferation and survival. Oncotarget, 8(30), 49137–49147. [Link]

-

Musheshe, N., et al. (2018). Selective small-molecule EPAC activators. Biochemical Society Transactions, 46(4), 833-843. [Link]

-

Zhu, Y., et al. (2015). Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window". PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]

- 8. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]

Defining the ESI-09 Inhibition Landscape: Mechanisms, Targets, and Experimental Validation

Topic: Downstream targets of ESI-09 inhibition Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Chemical Probe ESI-09

ESI-09 is a non-nucleotide, small-molecule antagonist of the Exchange Proteins directly Activated by cAMP (EPAC1 and EPAC2).[1][2] Unlike cAMP analogs (e.g., 8-pCPT-2'-O-Me-cAMP) that activate these proteins, ESI-09 serves as a critical loss-of-function probe, allowing researchers to dissect the specific contributions of the EPAC branch of cAMP signaling, distinct from the Protein Kinase A (PKA) pathway.

Key Technical Parameters:

-

Primary Targets: EPAC1 (RAPGEF3) and EPAC2 (RAPGEF4).

-

Mechanism of Action: Competitive inhibition at the cAMP-binding domain (CBD). ESI-09 occupies the CBD, locking the protein in an autoinhibited conformation and preventing the structural rearrangement required for Rap1 GTPase activation.

-

Therapeutic Window (Critical): < 10–20 µM.

-

Expert Insight: Early controversies labeled ESI-09 as a "PAINS" (Pan-Assay Interference Compound) or protein denaturant. However, rigorous biochemical validation (Zhu et al., 2015) demonstrated that non-specific protein destabilization only occurs at high concentrations (>25 µM). At pharmacological doses (1–10 µM), it acts as a specific competitive antagonist.

-

Mechanistic Foundation: The EPAC-Rap1 Axis

The canonical function of ESI-09 is the blockade of Guanine Nucleotide Exchange Factor (GEF) activity. Under basal conditions, EPAC is autoinhibited by an N-terminal regulatory region. cAMP binding releases this inhibition. ESI-09 mimics the bound state but prevents the "open" conformation necessary for Rap1 interaction.

Quantitative Inhibition Profile

| Target Isoform | IC50 (Approximate) | Contextual Notes |

| EPAC1 | ~3.2 µM | Ubiquitous expression; regulates vascular permeability and cell adhesion. |

| EPAC2 | ~1.4 – 4.4 µM | Enriched in brain/pancreas; regulates insulin secretion and neurite outgrowth. |

| Selectivity | High vs. PKA | Does not inhibit PKA even at 25 µM. |

Note on IC50: Because ESI-09 is a competitive inhibitor, the apparent IC50 shifts depending on the intracellular concentration of cAMP. Assays performed under high cAMP stimulation will require higher concentrations of ESI-09 for equipotent inhibition.

Downstream Signaling Targets

Inhibition of EPAC by ESI-09 collapses a specific signaling network. The downstream effects are context-dependent, varying between oncological, metabolic, and vascular models.

A. The Rap1 Signaling Hub (Primary Effector)

The immediate downstream consequence of ESI-09 application is the reduction of Rap1-GTP levels.

-

Integrin Activation: Rap1-GTP normally promotes the "inside-out" activation of integrins (e.g.,

1-integrins). ESI-09 treatment leads to cell rounding and detachment in adherent cancer cells (e.g., PANC-1). -

Cadherin Junctions: In endothelial cells, ESI-09 destabilizes VE-cadherin junctions, preventing the cAMP-mediated tightening of the endothelial barrier.

B. The PI3K/Akt/mTOR Crosstalk

While EPAC is distinct from the PI3K pathway, ESI-09 treatment has been shown to dampen Akt phosphorylation (p-Akt Ser473) in pancreatic ductal adenocarcinoma (PDAC).

-

Mechanism: EPAC-Rap1 signaling can scaffold Akt or facilitate its membrane translocation.

-

Outcome: Reduced cell survival and proliferation.[3][4] Synergistic effects are observed when ESI-09 is combined with GSK3

inhibitors (e.g., Lithium), further collapsing the survival nodes.

C. RhoA/ROCK Modulation (Vascular Smooth Muscle)

In coronary artery smooth muscle, EPAC signaling normally opposes RhoA activity to promote relaxation.

-

ESI-09 Effect: Treatment restores RhoA activity (and subsequent myosin light chain phosphorylation) that was previously suppressed by GPCR agonists. This confirms EPAC as a negative regulator of the RhoA-ROCK axis in this specific tissue.

D. Transcriptional & Differentiation Markers

-

Schwann Cells: ESI-09 blocks cAMP-induced differentiation, specifically preventing the expression of myelin markers O1 and MBP (Myelin Basic Protein), while leaving Krox-20 expression largely unaffected.[5]

Visualization of Signaling Pathways[6]

The following diagram illustrates the competitive inhibition mechanism and the divergence of downstream effects across different cell types.

Caption: ESI-09 competitively blocks the cAMP-induced conformational shift of EPAC, preventing Rap1-GTP loading and collapsing downstream survival and adhesion networks.

Experimental Validation Protocols

To validate ESI-09 activity in your specific model, you cannot rely solely on phenotypic observation (e.g., cell death), as this may result from off-target toxicity. You must demonstrate the specific blockade of Rap1 activation.

Protocol: Rap1 Activation Assay (Pull-Down)

This is the gold standard for verifying ESI-09 efficacy.

Principle: The assay utilizes the Rap Binding Domain (RBD) of RalGDS (a Rap1 effector) fused to GST. Only the active, GTP-bound form of Rap1 binds to GST-RalGDS-RBD.

Step-by-Step Workflow:

-

Preparation:

-

Culture cells (e.g., HEK293, PANC-1) to 70-80% confluence.

-

Serum starve for 16–24 hours to reduce basal Rap1 activity.

-

-

Treatment:

-

Pre-treat cells with ESI-09 (5–10 µM) for 30 minutes.

-

Control Arms: Vehicle (DMSO), Positive Control (8-pCPT-2'-O-Me-cAMP, 50 µM).

-

Stimulate cells (e.g., with Forskolin or agonist) if necessary to induce cAMP.

-

-

Lysis:

-

Lyse cells in ice-cold Pull-Down Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl2, 1 mM EDTA, 10% Glycerol).

-

Critical: Add protease inhibitors and phosphatase inhibitors.

-

-

Pull-Down:

-

Incubate lysate with GST-RalGDS-RBD beads (20–30 µg per sample) for 1 hour at 4°C with gentle rotation.

-

Note: The GTP-bound Rap1 will bind to the beads; GDP-bound Rap1 remains in the supernatant.

-

-

Wash & Elution:

-

Wash beads 3x with lysis buffer.

-

Elute bound proteins with 2x SDS-PAGE sample buffer and boil for 5 mins.

-

-

Detection:

-

Perform Western Blot using an anti-Rap1 antibody.

-

Quantification: Compare the band intensity of the Pull-Down (Rap1-GTP) vs. Total Lysate (Total Rap1). ESI-09 should significantly reduce the Pull-Down band intensity without affecting Total Rap1.

-

Validation Logic Flow

Caption: Workflow for confirming specific ESI-09 activity via Rap1-GTP pull-down assay.

References

-

Zhu, Y., et al. (2015). Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 "Therapeutic Window". Scientific Reports. Available at: [Link]

-

Almahariq, M., et al. (2013). A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion. Molecular Pharmacology. Available at: [Link]

-

Bacchelli, C., et al. (2013). Antagonistic action of the EPAC inhibitor, ESI-09, on cAMP-induced SC differentiation and myelin sheath formation. Figshare/PLOS ONE Data. Available at: [Link][3][5][6]

-

Yu, X., et al. (2017). Activation of G protein-coupled estrogen receptor 1 induces coronary artery relaxation via Epac/Rap1-mediated inhibition of RhoA/Rho kinase pathway. PLOS ONE. Available at: [Link][5]

-

Robichaux, W. G., & Cheng, X. (2018). Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics. Physiological Reviews. Available at: [Link][3]

Sources

- 1. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. figshare.com [figshare.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Effect of ESI-09 on Rap1 Activation

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of ESI-09, a selective inhibitor of Exchange protein directly activated by cAMP (Epac), and its consequential effects on the activation of the small GTPase, Rap1. We will delve into the underlying molecular mechanisms, present detailed protocols for assessing the ESI-09-mediated inhibition of Rap1 activation, and discuss the interpretation of results within the broader context of cell signaling.

Introduction: The Epac-Rap1 Signaling Axis and the Role of ESI-09

The second messenger cyclic adenosine monophosphate (cAMP) is a ubiquitous signaling molecule that governs a vast array of physiological processes. While Protein Kinase A (PKA) has long been considered the primary effector of cAMP signaling, the discovery of Epac proteins (Epac1 and Epac2) has unveiled a parallel, PKA-independent pathway. Epac proteins function as guanine nucleotide exchange factors (GEFs) for the Ras-like small GTPases Rap1 and Rap2.[1][2] Upon binding cAMP, Epac undergoes a conformational change that unleashes its GEF activity, catalyzing the exchange of GDP for GTP on Rap1.[1] This transition to the active, GTP-bound state (Rap1-GTP) enables Rap1 to interact with downstream effectors, thereby regulating critical cellular functions such as cell adhesion, junction formation, and exocytosis.[1][2][3]

The pharmacological tool ESI-09 has emerged as a valuable antagonist for probing the physiological roles of the Epac-Rap1 axis.[4] ESI-09 is a non-cyclic nucleotide compound that acts as a specific inhibitor of both Epac1 and Epac2, demonstrating dose-dependent inhibition of their GEF activity.[5][6] By preventing the cAMP-induced activation of Epac, ESI-09 effectively uncouples the cAMP signal from Rap1 activation, making it an indispensable tool for dissecting Epac-specific signaling events.[5][7]

Mechanism of Action: How ESI-09 Inhibits Rap1 Activation

The inhibitory effect of ESI-09 on Rap1 activation is a direct consequence of its action on Epac. The process can be understood through the following sequence of events:

-

Upstream Signaling: Cellular stimuli, such as hormones or neurotransmitters, activate G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP.

-

Epac Activation by cAMP: In its inactive state, the GEF domain of Epac is sterically hindered by its regulatory cAMP-binding domain. The binding of cAMP to this domain induces a significant conformational change, relieving this autoinhibition and exposing the catalytic site.[5]

-

Rap1 Activation: The activated Epac protein can now bind to its substrate, the inactive GDP-bound Rap1 (Rap1-GDP). Epac facilitates the dissociation of GDP, allowing the more abundant intracellular GTP to bind, resulting in the formation of active Rap1-GTP.[1]

-

Inhibition by ESI-09: ESI-09 competitively inhibits the binding of cAMP to Epac's cyclic nucleotide-binding domain.[8][9] By occupying this site, ESI-09 prevents the necessary conformational change required for Epac's GEF activity. Consequently, Epac remains in its inactive state and is unable to catalyze the activation of Rap1, leading to a decrease in the cellular pool of Rap1-GTP.[6][8]

This mechanism has been validated in numerous studies, where ESI-09 has been shown to block various Epac-mediated cellular processes that are dependent on Rap1 activation, such as insulin secretion and cell migration.[6]

Quantitative Analysis of ESI-09 Potency

The efficacy of ESI-09 as an Epac inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target | Apparent IC50 (µM) | Assay Condition | Reference |

| Epac1 | 3.2 | cAMP-mediated GEF activity | [8] |

| Epac2 | 1.4 | cAMP-mediated GEF activity | [8] |

Note: These values can vary depending on the specific assay conditions, such as substrate and cAMP concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration of ESI-09 for a given cellular system.

Experimental Assessment of ESI-09's Effect on Rap1 Activation

To empirically determine the effect of ESI-09 on Rap1 activation, a Rap1 activation assay, also known as a pull-down assay, is the most common and robust method. This technique specifically isolates the active, GTP-bound form of Rap1 from total cell lysates.

Principle of the Rap1 Pull-Down Assay

The assay leverages the high affinity and specificity of the Rap binding domain (RBD) of RalGDS for Rap1-GTP.[10][11] The RalGDS-RBD is typically expressed as a GST-fusion protein and immobilized on glutathione-agarose beads. When a cell lysate containing both Rap1-GDP and Rap1-GTP is incubated with these beads, only the active Rap1-GTP binds to the RalGDS-RBD.[10][12] After washing away unbound proteins, the captured Rap1-GTP is eluted and quantified by standard Western blotting using a Rap1-specific antibody.

Sources

- 1. cusabio.com [cusabio.com]

- 2. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleck.co.jp [selleck.co.jp]

- 7. figshare.com [figshare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.abcam.com [content.abcam.com]

- 11. Activation of G protein-coupled estrogen receptor 1 induces coronary artery relaxation via Epac/Rap1-mediated inhibition of RhoA/Rho kinase pathway in parallel with PKA | PLOS One [journals.plos.org]

- 12. assets.fishersci.com [assets.fishersci.com]

ESI-09 and the cAMP-EPAC Signaling Axis: A Technical Guide for Investigators

Executive Summary

ESI-09 (3-(5-tert-butylisoxazol-3-yl)-2-((3-chlorophenyl)hydrazono)-3-oxopropionitrile) is a cell-permeable, small-molecule pharmacological probe designed to inhibit Exchange Proteins Activated by cAMP (EPACs) .[1][2][3][4][5][6][7][8] Unlike general cAMP antagonists, ESI-09 distinguishes between the two major arms of cAMP signaling: the Protein Kinase A (PKA) pathway and the EPAC pathway.

This guide provides a rigorous technical framework for the application of ESI-09 in preclinical research. It addresses the compound's mechanistic specificity, resolves historical controversies regarding protein denaturation, and provides validated protocols for in vitro and in vivo use.

Key Technical Profile:

-

Primary Target: EPAC1 and EPAC2 (competitive inhibition at the cAMP Binding Domain).[3]

-

Selectivity: >100-fold selectivity over PKA.[9]

-

Therapeutic Window: Specific inhibition occurs < 25 µM; non-specific effects observed > 25–50 µM.

Mechanistic Foundation: The cAMP Bifurcation

To effectively utilize ESI-09, researchers must understand the bifurcation of the cAMP signal. ESI-09 acts as a "circuit breaker" specifically for the EPAC arm, leaving PKA signaling intact.

Pathway Visualization

The following diagram illustrates the precise intervention point of ESI-09 within the cAMP signaling cascade.

Figure 1: Mechanism of Action. ESI-09 competitively inhibits cAMP binding to EPAC1/2, preventing Rap1 activation while sparing PKA signaling.

Binding Kinetics & Specificity

ESI-09 functions as a competitive antagonist for the cAMP-binding domain (CBD).

-

EPAC2 Inhibition: ESI-09 binds to the interface of the two CBDs in EPAC2.

-

Affinity: It exhibits a higher affinity for the CBD than cAMP itself in competitive assays.[3]

-

Critical Moiety: The 3-chlorophenyl moiety is essential for specific hydrophobic interactions within the binding pocket; removal or alteration of this group significantly reduces potency.

Critical Evaluation: Specificity vs. Denaturation

A significant controversy exists in the literature regarding ESI-09. In 2013, reports suggested ESI-09 might act as a "PAINS" (Pan-Assay Interference Compound) by denaturing proteins. This has been resolved by subsequent rigorous biochemical analyses (Zhu et al., 2015), which defined a clear "Therapeutic Window."[7]

The "Safe Window" Rule

Researchers must adhere to strict concentration limits to ensure data validity.

| Parameter | Specific Inhibition (Valid Data) | Non-Specific Toxicity (Invalid Data) |

| Concentration | 1 µM – 10 µM | > 25 µM |

| Mechanism | Competitive binding to CBD | Protein unfolding / Aggregation |

| Control | Reversible by high [cAMP] | Irreversible denaturation |

| NMR Profile | Discrete chemical shift perturbations | Loss of peak dispersion |

Guideline: If your assay requires >20 µM ESI-09 to see an effect, the result is likely an artifact of protein denaturation, not specific EPAC inhibition.

Technical Specifications & Formulation

Chemical Properties[10]

-

Solubility:

-

Water: Insoluble.

-

DMSO: Soluble up to 100 mg/mL.[3]

-

Ethanol: Soluble.

-

Quantitative Potency Data

| Target | IC50 (µM) | Notes |

| EPAC2 | 1.4 ± 0.4 | Most sensitive target. |

| EPAC1 | 3.2 ± 1.2 | Slightly lower potency than EPAC2.[3] |

| PKA (Type I/II) | > 100 | No significant inhibition at 100 µM. |

Experimental Protocols

In Vitro Validation (Cell-Based)

Objective: Confirm EPAC inhibition in cultured cells (e.g., HEK293, PANC-1).

-

Preparation: Dissolve ESI-09 in anhydrous DMSO to create a 10 mM stock . Aliquot and store at -20°C (avoid repeated freeze-thaw).

-

Seeding: Plate cells to reach 70% confluence.

-

Starvation: Serum-starve cells for 12–24 hours to reduce basal cAMP/Rap1 activity.

-

Treatment:

-

Add ESI-09 to media (Final concentration: 5–10 µM ).

-

Incubate for 30 minutes at 37°C.

-

Control: Vehicle (0.1% DMSO).

-

-

Stimulation: Stimulate cells with an EPAC-specific agonist (e.g., 007-AM at 5 µM) for 10–15 minutes.

-

Readout: Perform a Rap1-GTP pull-down assay or Western Blot for p-Akt (Ser473). ESI-09 should abolish 007-AM induced phosphorylation.

In Vivo Formulation (Mouse Models)

Objective: Prepare a stable vehicle for intraperitoneal (i.p.) or oral administration. ESI-09 is hydrophobic and requires a surfactant-based vehicle.

Reagents:

-

ESI-09 Powder[3]

-

Ethanol (Absolute)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl) or PBS

Protocol (10 mg/kg dose for 25g mouse):

-

Stock Solution: Dissolve ESI-09 in 100% Ethanol.

-

Surfactant Step: Mix the Ethanol-ESI-09 solution with an equal volume of Tween-80. Vortex vigorously until homogenous.

-

Dilution: Slowly add sterile saline while vortexing to reach the final volume.

-

Final Composition: 10% Ethanol / 10% Tween-80 / 80% Saline .

-

Administration: Inject immediately. Do not store the diluted emulsion.

Dosing Regimens:

-

Neuropathy (CIPN) Model: 50 mg/kg (Oral Gavage in Corn Oil) daily.

Decision Matrix for Experimental Design

Use the following logic flow to validate your experimental setup when using ESI-09.

Figure 2: Experimental Validation Workflow. A logic gate to ensure observed effects are due to specific EPAC inhibition.

References

-

Discovery & Mechanism: Almahariq, M., et al. (2013).[4][6] "A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion."[4][5] Molecular Pharmacology.

-

Specificity Validation: Zhu, Y., et al. (2015).[1][6][7] "Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 'Therapeutic Window'." Scientific Reports.[2]

-

In Vivo Application (Infection): Gong, B., et al. (2013). "Exchange protein directly activated by cAMP plays a critical role in bacterial invasion during fatal rickettsioses."[4] PNAS.[11][12]

-

In Vivo Application (Pain): Singhmar, P., et al. (2018). "An orally active Epac inhibitor reverses mechanical allodynia and loss of intraepidermal nerve fibers in a mouse model of chemotherapy-induced peripheral neuropathy." Pain.

-

Chemical Structure & Properties: Sigma-Aldrich Product Datasheet for ESI-09.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ESI-09 ≥98% (HPLC), EPAC Inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. An orally active Epac inhibitor reverses mechanical allodynia and loss of intraepidermal nerve fibers in a mouse model of chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Heat shock protein coinducers with no effect on protein denaturation specifically modulate the membrane lipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: ESI-09 Modulation of Akt Phosphorylation

Topic: ESI-09 Role in Akt Phosphorylation Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, Molecular Biologists, Oncology Researchers

Executive Summary

ESI-09 is a small-molecule inhibitor targeting EPAC (Exchange Protein Activated by cAMP), specifically the EPAC1 and EPAC2 isoforms.[1][2][3][4] While historically overshadowed by Protein Kinase A (PKA) in cAMP signaling, EPAC has emerged as a critical regulator of cell adhesion, migration, and survival—processes often driven by the PI3K/Akt axis .

This guide details the mechanistic role of ESI-09 in suppressing Akt phosphorylation (specifically at Ser473 and Thr308 ).[4] It addresses the critical "therapeutic window" required to distinguish specific pharmacological inhibition from non-specific protein denaturation—a known controversy in ESI-09 literature. We provide a validated experimental framework for assessing this interaction in vitro, with a focus on pancreatic ductal adenocarcinoma (PDAC) models.

Mechanistic Insight: The cAMP-EPAC-Akt Axis

To understand how ESI-09 impacts Akt, one must map the signal transduction pathway that links cAMP to Kinase B (Akt).

The Pathway

-

Activation: Intracellular cAMP levels rise (via GPCR stimulation).

-

EPAC Recruitment: cAMP binds to the CNBD (Cyclic Nucleotide Binding Domain) of EPAC1/2, inducing a conformational change that exposes the GEF (Guanine Nucleotide Exchange Factor) domain.

-

Rap1 Signaling: Activated EPAC functions as a GEF for Rap1 (Ras-related protein 1), converting it from Rap1-GDP to Rap1-GTP.

-

Crosstalk to Akt: Rap1-GTP can activate PI3K (Phosphoinositide 3-kinase), leading to PIP3 generation and the subsequent recruitment of Akt to the membrane.

-

Phosphorylation: Akt is phosphorylated at Thr308 (by PDK1) and Ser473 (by mTORC2/DNA-PK), fully activating the kinase to promote cell survival and migration.

ESI-09 Mode of Action

ESI-09 acts as a competitive antagonist .[5] It binds to the cAMP-binding pocket of EPAC, preventing the conformational shift required for Rap1 activation. Consequently, the downstream PI3K/Akt cascade is dampened.

-

Key Outcome: Treatment with ESI-09 results in a dose-dependent reduction of p-Akt (Ser473) and p-Akt (Thr308), particularly in cells stimulated with the specific EPAC activator 007-AM .[4]

The Specificity Controversy (Critical Note)

Researchers must exercise caution regarding dosage.

-

Specific Inhibition (< 10 µM): At low concentrations (IC50 ~1.4–3.2 µM), ESI-09 selectively inhibits EPAC1/2.

-

Non-Specific Toxicity (> 25 µM): Biophysical studies suggest that at higher concentrations, ESI-09 may act as a PAINS (Pan-Assay Interference Compound), causing general protein denaturation or aggregation. Experimental designs must stay within the 1–10 µM range to ensure data validity.

Visualization: The Signaling Pathway[6][7]

The following diagram illustrates the specific blockade of the EPAC-Akt axis by ESI-09.

Figure 1: Mechanism of ESI-09 intervention in the cAMP-EPAC-Akt signaling cascade.

Validated Experimental Protocol

To rigorously test ESI-09's effect on Akt, one cannot simply treat and blot. The experiment requires a "Stimulation-Inhibition" design to prove the effect is EPAC-dependent.

Phase 1: Reagent Preparation

-

ESI-09 Stock: Dissolve in high-quality DMSO to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation/aggregation.

-

007-AM (8-pCPT-2'-O-Me-cAMP-AM): A membrane-permeable, EPAC-specific activator. This is crucial as a positive control to distinguish EPAC signaling from PKA signaling.

Phase 2: Cell Culture & Treatment Workflow

Model System: Pancreatic Cancer Cells (e.g., PANC-1, AsPC-1) are highly recommended due to their reliance on this pathway.

| Step | Action | Critical Technical Note |

| 1. Seeding | Seed cells to reach 70-80% confluency. | Over-confluency can dampen basal Akt signaling. |

| 2. Starvation | Mandatory: Serum-starve (0.5% FBS or 0% FBS) for 16–24 hours. | Eliminates background Akt noise from growth factors (EGF/IGF). |

| 3. Pre-treatment | Treat with ESI-09 (1 µM, 5 µM, 10 µM) for 30 mins. | Do not exceed 10 µM to avoid non-specific denaturation. |

| 4. Stimulation | Add 007-AM (5 µM) directly to the media containing ESI-09. Incubate for 15–30 mins. | 007-AM specifically activates EPAC.[1][2][3] If ESI-09 works, it must block this specific spike in p-Akt. |

| 5. Lysis | Rapidly wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF). | Phosphatases dephosphorylate Akt in seconds; keep samples on ice. |

Phase 3: Western Blot Detection

-

Primary Antibodies:

-

Anti-p-Akt (Ser473) [Rabbit mAb, 1:1000]

-

Anti-p-Akt (Thr308) [Rabbit mAb, 1:1000]

-

Anti-Total Akt [Mouse mAb, 1:1000] (Loading Control 1)

-

Anti-GAPDH/Actin (Loading Control 2)

-

-

Blocking Buffer: Use 5% BSA in TBST, not Non-Fat Milk. Milk contains casein, a phosphoprotein that can cause high background with phospho-antibodies.

Data Synthesis & Expected Results

The following table summarizes the expected biochemical profile when ESI-09 is applied correctly.

| Parameter | Control (DMSO) | 007-AM Only (Activator) | ESI-09 (5 µM) + 007-AM | Interpretation |

| EPAC Conformation | Closed (Inactive) | Open (Active) | Closed (Inhibited) | ESI-09 competes for the binding pocket. |

| Rap1-GTP Levels | Low (Basal) | High | Low | Downstream effector blockade. |

| p-Akt (Ser473) | Low (Basal) | High (Increased) | Reduced to Basal | ESI-09 prevents EPAC-mediated Akt phosphorylation. |

| Total Akt | Constant | Constant | Constant | Ensures reduction is not due to protein degradation. |

| Cell Migration | Basal | Increased | Inhibited | Functional phenotype correlation. |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for validating ESI-09 activity.

References

-

Almahariq, M., et al. (2013).[6] "A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion." Molecular Pharmacology.

-

Zhu, Y., et al. (2015).[6] "Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 'Therapeutic Window'." Scientific Reports.[1]

-

Rehmann, H. (2013). "Epac-inhibitors: facts and artefacts." Scientific Reports (Discussing the controversy/specificity).

-

Gong, B., et al. (2013). "Exchange protein directly activated by cAMP plays a critical role in bacterial invasion during fatal rickettsioses." Proceedings of the National Academy of Sciences.

-

Cell Signaling Technology. "Phospho-Akt (Ser473) Antibody Protocol." [7]

Sources

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]

Technical Guide: Discovery, Synthesis, and Pharmacological Validation of ESI-09

Topic: Discovery and synthesis of ESI-09 Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ESI-09 (3-(5-tert-butylisoxazol-3-yl)-2-[(3-chlorophenyl)-hydrazono]-3-oxo-propionitrile) represents a pivotal chemical probe in cyclic nucleotide signaling research. Identified as a selective antagonist for Exchange Proteins Directly Activated by cAMP (EPACs) , ESI-09 distinguishes itself by inhibiting both EPAC1 and EPAC2 isoforms with low-micromolar potency while exhibiting negligible activity against Protein Kinase A (PKA). This guide details the optimized chemical synthesis of ESI-09, its mechanism of competitive inhibition, and the critical "therapeutic window" required to avoid non-specific protein denaturation—a vital consideration for experimental integrity.

Introduction: The EPAC Signaling Challenge

Cyclic AMP (cAMP) regulates diverse physiological processes primarily through two effectors: PKA and EPAC .[1] Historically, dissecting these pathways was hindered by a lack of pharmacological tools capable of isolating EPAC function without cross-reacting with PKA.

ESI-09 was discovered through a high-throughput screening (HTS) campaign targeting the cAMP-binding domain (CBD) of EPAC. Unlike cAMP analogs (e.g., 8-pCPT-2'-O-Me-cAMP) which activate EPAC, ESI-09 acts as a competitive antagonist , blocking the cAMP-induced conformational change required for Rap1 activation.

Key Pharmacological Properties

| Property | Value / Characteristic |

| Chemical Formula | C₁₆H₁₅ClN₄O₂ |

| Molecular Weight | 330.77 g/mol |

| Target | EPAC1 and EPAC2 (Pan-EPAC Inhibitor) |

| IC₅₀ (In Vitro) | EPAC1: ~3.2 µM |

| Selectivity | >100-fold selectivity over PKA (Type I & II) |

| Mechanism | Competitive antagonist (Competes with cAMP at CBD) |

Chemical Synthesis: The Optimized Chen Protocol

The synthesis of ESI-09, originally challenging due to the instability of intermediate beta-keto nitriles, was optimized by Chen et al. (2013). The route utilizes a concise 3-step protocol starting from inexpensive pinacolone, avoiding the low-yielding Kowalski homologation initially attempted.

Retrosynthetic Analysis

The ESI-09 scaffold is constructed via a Japp-Klingemann reaction , coupling an aryl diazonium salt with a functionalized isoxazole cyanomethyl ketone.

-

Fragment A: 3-Chloroaniline (Diazonium precursor).

-

Fragment B: 3-(5-tert-butylisoxazol-3-yl)-3-oxopropanenitrile (Cyanomethyl ketone).

Figure 1: Optimized synthetic route for ESI-09. The critical step involves the direct conversion of the isoxazole ester to the cyanomethyl ketone using acetonitrile anion.

Detailed Protocol

Step 1: Synthesis of Ethyl 5-tert-butylisoxazole-3-carboxylate

This step constructs the isoxazole ring via a Claisen condensation followed by cyclization.

-

Reagents: Pinacolone (10 mmol), Diethyl oxalate (12 mmol), Sodium hydride (NaH, 60% dispersion).

-

Claisen Condensation: Suspend NaH in dry THF at 0°C. Add pinacolone and diethyl oxalate dropwise. Stir at room temperature (RT) for 2 hours to form the diketone intermediate (ethyl 5,5-dimethyl-2,4-dioxohexanoate).

-

Cyclization: Add Hydroxylamine hydrochloride (NH₂OH·HCl) directly to the reaction mixture. Reflux in ethanol for 4 hours.

-

Workup: Remove solvent, extract with ethyl acetate, wash with brine.[2] Purify via silica gel chromatography (Hexanes/EtOAc).

-

Yield: ~85-90%.

Step 2: Synthesis of Cyanomethyl Ketone (The Critical Modification)

Scientific Insight: Early attempts using the Kowalski homologation (using CH₂Br₂/LiTMP) yielded poor results (<10%). The optimized method uses the direct addition of the acetonitrile anion.

-

Reagents: Dry Acetonitrile (CH₃CN), Methyllithium (MeLi) or LDA, anhydrous THF.

-

Anion Generation: In a flame-dried flask under Argon, cool dry THF to -78°C. Add CH₃CN (2.2 eq) followed by MeLi (2.2 eq) dropwise. Stir for 30 min to generate LiCH₂CN.

-

Substitution: Dissolve the Isoxazole Ester (from Step 1) in THF and add dropwise to the anion solution at -78°C.

-

Reaction: Allow to warm to -20°C over 2 hours. Quench with saturated NH₄Cl.

-

Outcome: This yields 3-(5-tert-butylisoxazol-3-yl)-3-oxopropanenitrile .

Step 3: Japp-Klingemann Coupling

-

Diazotization: Dissolve 3-chloroaniline (1.0 eq) in 6M HCl at 0°C. Add NaNO₂ (1.1 eq) aqueous solution dropwise, maintaining temperature <5°C.

-

Coupling: Dissolve the Cyanomethyl Ketone (from Step 2) in Ethanol/Sodium Acetate (buffered to pH 5-6). Cool to 0°C.

-

Addition: Slowly add the diazonium salt solution to the ketone solution. A yellow/orange precipitate will form immediately.

-

Purification: Filter the solid. Recrystallize from Ethanol to obtain pure ESI-09 .

-

Characterization: ¹H NMR (CDCl₃) should show the characteristic hydrazone proton singlet at ~14.0 ppm (due to H-bonding) and the tert-butyl singlet at 1.3 ppm.

-

Pharmacological Characterization & Integrity

To ensure experimental validity, researchers must adhere to the "Self-Validating" protocols established by Zhu et al. (2015).

The "Therapeutic Window" (Critical E-E-A-T Factor)

A controversy exists regarding ESI-09's potential to act as a PAINS (Pan-Assay Interference Compound) via protein denaturation.

-

The Reality: ESI-09 is a specific, competitive inhibitor at concentrations < 10 µM .

-

The Artifact: At concentrations > 50 µM , ESI-09 can destabilize proteins, leading to non-specific aggregation.

-

Validation Rule: Always perform a dose-response curve. If inhibition occurs only >25 µM, the effect is likely non-specific.

Validation Workflow

Every study utilizing ESI-09 should include the following controls:

-

Selectivity Counterscreen: Test ESI-09 (5-10 µM) against PKA activity. No inhibition should be observed.

-

Reversibility Check: ESI-09 inhibition is competitive. Increasing cAMP concentration (e.g., to 100 µM) should reverse the inhibition. If it does not, the protein may be denatured.[3]

-

Triton X-100 Control: In biochemical assays, add 0.01% Triton X-100. If ESI-09 activity disappears, it was acting via colloidal aggregation (false positive). If activity remains, it is a true inhibitor.

Figure 2: Decision matrix for validating ESI-09 activity and ruling out false positives.

Mechanism of Action

ESI-09 binds to the cAMP-Binding Domain (CBD) of EPAC.

-

Normal State: cAMP binds CBD -> Regulatory helix moves -> GEF domain liberated -> Rap1 activated.

-

Inhibited State: ESI-09 occupies CBD -> Locks protein in "closed" (autoinhibited) conformation -> Rap1 remains inactive.

Biological Impact:

-

Pancreatic Cancer: ESI-09 blocks EPAC1-mediated migration and invasion in PANC-1 cells.

-

Infectious Disease: Protects against fatal rickettsioses by preventing bacterial adhesion mediated by EPAC-Rap1 signaling.

References

-

Almahariq, M., et al. (2013).[4] "A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion." Molecular Pharmacology, 83(1), 122-128. Link

-

Chen, H., et al. (2013).[5] "Efficient synthesis of ESI-09, a novel non-cyclic nucleotide EPAC antagonist."[5] Tetrahedron Letters, 54(12), 1546-1549.[5] Link

-

Zhu, Y., et al. (2015).[4] "Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 'therapeutic window'." Scientific Reports, 5, 9344. Link

-

Gong, B., et al. (2013). "Exchange protein directly activated by cAMP plays a critical role in bacterial invasion during fatal rickettsioses." Proceedings of the National Academy of Sciences, 110(48), 19615-19620. Link

Sources

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of ESI-09, A Novel Non-cyclic Nucleotide EPAC Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

ESI-09 as a non-cyclic nucleotide EPAC antagonist

A Non-Cyclic Nucleotide Antagonist of EPAC Signaling[1][2]

Executive Summary

ESI-09 (3-(5-tert-butyl-isoxazol-3-yl)-2-[(3-chloro-phenyl)-hydrazono]-3-oxo-propionitrile) represents a critical tool in the pharmacological interrogation of cAMP signaling.[1][2][3][4][5] Unlike Protein Kinase A (PKA), the Exchange Proteins Activated by cAMP (EPAC1 and EPAC2) act as guanine nucleotide exchange factors (GEFs) for Rap1 and Rap2. ESI-09 was identified as the first non-cyclic nucleotide small molecule capable of competitively inhibiting both EPAC isoforms.

This guide provides a rigorous technical analysis of ESI-09, addressing its molecular mechanism, the critical debate regarding its specificity versus toxicity (protein denaturation), and validated protocols for its application in oncology and infectious disease research.

Part 1: Molecular Mechanism & Pharmacology[3][4][5]

1.1 Mechanism of Action

ESI-09 functions as a pan-EPAC antagonist . It binds to the cAMP-binding domain (CBD) of EPAC proteins.[2][6] Unlike cAMP analogs (e.g., 007-AM) which lock the protein in an open/active conformation, ESI-09 competes with cAMP to stabilize the closed/inactive conformation, thereby preventing the GEF domain from engaging with downstream effectors like Rap1.

-

Target: EPAC1 and EPAC2 (Isoform non-selective).

-

Mode: Competitive Antagonism (Allosteric modulation has been debated, but competitive displacement of cAMP is the primary accepted model).

-

Selectivity: ESI-09 exhibits high selectivity for EPAC over PKA, a critical requirement for dissecting cAMP pathway bifurcation.

1.2 Signaling Pathway Blockade

The following diagram illustrates the specific node of inhibition within the cAMP signaling cascade.

Figure 1: ESI-09 selectively blocks the EPAC branch of cAMP signaling without affecting PKA, preventing Rap1 activation.

Part 2: The Specificity vs. Denaturation Controversy (Critical Analysis)

A senior scientist must navigate the conflicting literature regarding ESI-09. In 2013, a study by Rehmann et al. challenged the utility of ESI-09, suggesting it acts as a "PAINS" (Pan-Assay Interference Compound) by causing non-specific protein denaturation rather than specific inhibition.[7]

The Evidence Landscape:

| Claim | Source | Technical Insight |

| Specific Inhibition | Tsalkova et al. (2012), Zhu et al. (2015) | NMR studies show ESI-09 induces residue-specific chemical shifts in the CBD, consistent with specific binding. IC50 values (~3 µM) are well below denaturation thresholds. |

| Protein Denaturation | Rehmann et al. (2013) | Thermal shift assays showed protein unfolding. Caveat: This effect was primarily observed at high concentrations (>25-50 µM). |

| Consensus | Current Best Practice | ESI-09 is a valid tool IF used within the therapeutic window (1–10 µM). At concentrations >25 µM, solubility issues and hydrophobic aggregation lead to false positives (denaturation). |

Recommendation: When using ESI-09, you must perform a dose-response curve. If activity is only seen >20 µM, the result is likely artifactual.

Part 3: Therapeutic Applications[2][4][6][8]

3.1 Oncology: Pancreatic Ductal Adenocarcinoma (PDAC)

EPAC1 is overexpressed in PDAC and drives metastasis. ESI-09 has been shown to:

-

Inhibit migration and invasion of AsPC-1 and MIA PaCa-2 cells.

-

Key Metric: IC50 for migration inhibition is approx. 1–5 µM.

3.2 Infectious Disease: Rickettsiosis

Rickettsia conorii exploits host cAMP signaling to invade endothelial cells. ESI-09 treatment mimics the protective phenotype of EPAC1 knockout mice, blocking bacterial adhesion and invasion.

Part 4: Experimental Protocols

4.1 Protocol A: In Vitro EPAC FRET Assay (Screening/Validation)

This assay measures the conformational change of EPAC upon cAMP binding. ESI-09 prevents the "opening" of the protein.

Materials:

-

Recombinant EPAC1 protein (residues 149-881).

-

Fluorescent analog: 8-NBD-cAMP (acts as both ligand and FRET probe).

-

Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT.

Workflow:

-

Preparation: Dilute EPAC1 protein to 50 nM in reaction buffer.

-

Incubation: Add ESI-09 (titration: 0.1 µM to 50 µM) to the protein solution. Incubate for 15 min at RT. Note: Keep DMSO < 1%.

-

Competition: Add 8-NBD-cAMP (40 nM).

-

Measurement: Monitor fluorescence intensity (Ex 470 nm / Em 540 nm).

-

Analysis: ESI-09 binding displaces 8-NBD-cAMP or prevents conformational change, resulting in a decrease in fluorescence intensity compared to the cAMP-only control.

4.2 Protocol B: Validation Workflow (Ruling out Denaturation)

To ensure your data satisfies the "Trustworthiness" pillar, follow this decision tree.

Figure 2: Validation workflow to distinguish specific pharmacological inhibition from non-specific protein denaturation.

Part 5: Data Summary

Physicochemical & Pharmacological Properties [1][3][4][5][6][7][9][10][11]

| Property | Value / Description |

| Chemical Name | 3-(5-tert-butyl-isoxazol-3-yl)-2-[(3-chloro-phenyl)-hydrazono]-3-oxo-propionitrile |

| Molecular Weight | ~330.77 g/mol |

| Target | EPAC1 and EPAC2 (CBD domain) |

| IC50 (EPAC1) | 3.2 µM (Fluorescence Intensity Assay) |

| IC50 (EPAC2) | ~1–4 µM (varies by assay conditions) |

| Selectivity | >100-fold selective over PKA (IC50 > 25 µM for PKA) |

| Solubility | Low in aqueous buffer; requires DMSO stock. Prone to aggregation >25 µM.[6] |

| Toxicity | Cytotoxic at high concentrations due to mitochondrial uncoupling (independent of EPAC). |

References

-

Tsalkova, T., et al. (2012). Isoform-specific antagonists of exchange proteins directly activated by cAMP.[10] PNAS/PLOS ONE (Context of discovery).

-

[6]

-

-

Rehmann, H. (2013). ESI-09 acts as a non-specific protein denaturant.[7] Scientific Reports.[4]

-

Zhu, Y., et al. (2015). Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 "Therapeutic Window".[6] Scientific Reports.[4]

-

Almahariq, M., et al. (2013). A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion.[8] Molecular Pharmacology.[8]

-

Gong, B., et al. (2013).

Sources

- 1. A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. utmb-ir.tdl.org [utmb-ir.tdl.org]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: ESI-09 Implementation in Pancreatic Cancer (PDAC) Research

Executive Summary

Molecule: ESI-09 (N-(3-chlorophenyl)-2-(5-tert-butyl-1,2-oxazol-3-yl)-2-oxo-acetohydrazonoyl cyanide) Primary Target: EPAC1 (Exchange Protein directly Activated by cAMP 1) Primary Application: Inhibition of cAMP-mediated migration, invasion, and metastasis in Pancreatic Ductal Adenocarcinoma (PDAC).[1]

This technical guide addresses the operational deployment of ESI-09 in preclinical PDAC models. Unlike PKA-targeted therapies, ESI-09 targets the EPAC arm of cAMP signaling, which is frequently upregulated in PDAC and drives metastatic progression. This guide critically addresses the compound's physicochemical limitations, specifically the "therapeutic window" required to avoid non-specific protein denaturation, ensuring data integrity.

Part 1: The Target – EPAC Signaling in PDAC

Mechanistic Rationale

In PDAC, the canonical cAMP signaling pathway bifurcates. While PKA (Protein Kinase A) often mediates growth inhibition, EPAC1 is overexpressed and functions as a pro-metastatic driver.

-

Pathway Activation: Intracellular cAMP binds to the CNB (Cyclic Nucleotide Binding) domain of EPAC1.

-

Conformational Change: This releases the autoinhibitory constraint, exposing the GEF (Guanine Nucleotide Exchange Factor) domain.

-

Effector Activation: Activated EPAC1 converts Rap1-GDP to Rap1-GTP .

-

Downstream Consequences: Rap1-GTP activates Integrin

1 and modulates Akt phosphorylation (T308/S473), leading to cytoskeletal rearrangement, migration, and invasion.

Critical Distinction: ESI-09 is designed to competitively inhibit the cAMP binding site on EPAC, preventing the conformational shift required for Rap1 activation.

Visualization: The EPAC1-Rap1 Axis

Figure 1: Mechanism of Action. ESI-09 competitively binds the CNB domain, preventing the conversion of EPAC1 to its active GEF state, thereby halting the Rap1-driven metastatic cascade.

Part 2: The Molecule – Profile & Critical Handling

Physicochemical Profile

ESI-09 is a non-cyclic nucleotide small molecule.[1][2][3][4][5][6][7][8][9][10] Its hydrophobicity dictates strict handling protocols to prevent experimental artifacts.

| Parameter | Value | Notes |

| Molecular Weight | 330.77 g/mol | Small molecule, cell-permeable. |

| IC50 (EPAC1) | 3.2 µM | Competitive inhibition.[2] |

| IC50 (EPAC2) | 1.4 µM | Pan-EPAC inhibitor (EPAC1 is the PDAC driver). |

| Selectivity | >100-fold vs. PKA | Highly specific against the PKA pathway.[11] |

| Aqueous Solubility | ~18–20 µM (Max) | CRITICAL LIMIT. Above this, aggregation occurs. |

The "Denaturation" Controversy & Resolution

The Risk: Early critiques (e.g., Rehmann lab) suggested ESI-09 acts as a general protein denaturant. The Resolution: Subsequent rigorous SAR (Structure-Activity Relationship) analysis by the Cheng lab demonstrated that denaturation is an artifact of aggregation at high concentrations (>25 µM). Operational Rule: To ensure scientific integrity, you must maintain experimental concentrations within the specific therapeutic window of 1–10 µM . Effects observed >20 µM should be treated as potential artifacts.

Part 3: Validated Experimental Protocols

In Vitro Validation: Rap1 Activation Assay

Purpose: To verify ESI-09 is hitting its target (EPAC1) by measuring the direct downstream effector, Rap1-GTP.

Reagents:

-

RalGDS-RBD (Rap1 binding domain) conjugated agarose beads.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 1% NP-40, 2.5 mM MgCl2, 10% glycerol, protease inhibitor cocktail.

Protocol:

-

Cell Prep: Culture PANC-1 or MiaPaCa-2 cells to 70-80% confluence. Starve serum for 24 hours.

-

Treatment:

-

Pre-treat with ESI-09 (5 µM or 10 µM) for 30 mins.

-

Include a Vehicle Control (DMSO) .[6]

-

Optional: Include a PKA inhibitor (H-89) control to prove specificity.

-

-

Stimulation: Stimulate with 007-AM (EPAC-specific agonist, 5-10 µM) for 15 mins to robustly activate Rap1.

-

Lysis: Lyse cells on ice. Clarify lysate by centrifugation (14,000 x g, 10 min, 4°C).

-

Pull-Down: Incubate supernatant with RalGDS-RBD beads for 45-60 mins at 4°C.

-

Analysis: Wash beads 3x with lysis buffer. Elute with SDS sample buffer. Perform Western Blot for Rap1 .

-

Result: 007-AM will show a strong Rap1 band (GTP-bound). ESI-09 pre-treatment should abolish this band.

-

In Vivo Efficacy: Metastasis Model

Purpose: To assess the inhibition of PDAC metastasis.

Formulation (The "Solubility Cocktail"): ESI-09 is poorly soluble in water.[1] Do not use simple PBS.

-

Stock: Dissolve ESI-09 in 100% DMSO (e.g., 80 mg/mL).

-

Vehicle Working Solution: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH2O.

Dosing Regimen:

-

Route: Intraperitoneal (i.p.) injection.[11]

-

Frequency: Daily.

Visualization: Preclinical Workflow

Figure 2: In Vivo Workflow. Critical quality control (QC) of the drug formulation is required daily to prevent precipitation before injection.

Part 4: Data Interpretation & Troubleshooting

Expected Results vs. Artifacts

| Assay | Expected ESI-09 Effect (5-10 µM) | Warning Sign (Artifact) |

| Rap1-GTP | >80% reduction in GTP-bound Rap1. | No reduction suggests poor cell permeability or degradation. |

| Migration (Transwell) | Significant reduction in migrated cells. | Complete cell death (Check viability via MTT/CCK-8). |

| Proliferation (MTT) | Minimal effect on proliferation alone. | High toxicity: If >50% death occurs at 10 µM, the compound may be aggregating. |

| Synergy | Synergizes with Lithium (LiCl) to kill cells.[3] | N/A |

Troubleshooting

-

Precipitation in Media: If adding ESI-09 stock (DMSO) directly to cell media causes cloudiness, the concentration is too high or mixing was too rapid. Dilute the stock further before adding to media.

-

Lack of In Vivo Efficacy: Verify the formulation. If the compound precipitates in the syringe or peritoneal cavity, bioavailability drops to near zero.

References

-

Almahariq, M., et al. (2013). A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion.[2][10][14] Molecular Pharmacology, 83(1), 122–128.[1][10][14] [Link]

-

Almahariq, M., et al. (2015). Pharmacological Inhibition and Genetic Knockdown of Exchange Protein Directly Activated by cAMP 1 Reduce Pancreatic Cancer Metastasis In Vivo.[14] Molecular Pharmacology, 87(2), 142–149.[10][14] [Link]

-

Zhu, Y., et al. (2015). Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 "Therapeutic Window". Scientific Reports, 5, 9344.[7] [Link]

-

Kyriakis, D., et al. (2017). Lithium and an EPAC-specific inhibitor ESI-09 synergistically suppress pancreatic cancer cell proliferation and survival.[15] Acta Biochimica et Biophysica Sinica, 49(7), 630–637. [Link]

Sources

- 1. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. utmb-ir.tdl.org [utmb-ir.tdl.org]

- 11. selleck.co.jp [selleck.co.jp]

- 12. selleckchem.com [selleckchem.com]

- 13. Surface-induced denaturation of proteins during freezing and its inhibition by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The pleiotropic role of exchange protein directly activated by cAMP 1 (EPAC1) in cancer: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lithium and an EPAC-specific inhibitor ESI-09 synergistically suppress pancreatic cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

ESI-09 in Neuroscience: Mechanisms, Protocols, and the Specificity Paradox

Executive Summary

ESI-09 is a cell-permeable, non-cyclic nucleotide antagonist of EPAC (Exchange Protein directly Activated by cAMP).[1] In neuroscience, it has emerged as a critical chemical probe for dissecting the divergent roles of cAMP signaling, specifically distinguishing EPAC-mediated pathways from the classical PKA (Protein Kinase A) cascade.

While ESI-09 has demonstrated profound efficacy in reversing Chemotherapy-Induced Peripheral Neuropathy (CIPN) and modulating synaptic plasticity , its utility is bound by a strict "therapeutic window." This guide provides the technical scaffolding to use ESI-09 effectively, addressing the controversy regarding its specificity and protein-denaturing properties at high concentrations.

Part 1: Mechanistic Architecture

To understand ESI-09's utility, one must visualize the bifurcation of cAMP signaling. In neurons, cAMP regulates excitability and plasticity via two main effectors: PKA and EPAC. ESI-09 specifically targets the latter, blocking the activation of Rap1.

The cAMP-EPAC-Rap1 Axis

The following diagram illustrates the signaling node where ESI-09 intervenes, preventing the GEF (Guanine Nucleotide Exchange Factor) activity of EPAC.

Figure 1: The ESI-09 Intervention Node. ESI-09 acts as a competitive antagonist at the cAMP binding domain (CBD) of EPAC, preventing the conformational change required to activate Rap1.

Part 2: The Specificity Paradox & Therapeutic Window

Critical Warning: The use of ESI-09 is subject to a significant pharmacological caveat. High concentrations of the compound have been linked to non-specific protein denaturation (PAINS-like behavior).

The "Safe Zone" Hypothesis

Research indicates that ESI-09 functions as a specific, competitive inhibitor only within a narrow concentration range. Exceeding this range leads to colloidal aggregation and artifactual results.

| Parameter | The "Safe Zone" (Specific) | The "Danger Zone" (Non-Specific) |

| Concentration | 1 µM – 10 µM | > 25 µM |

| Mechanism | Competitive inhibition at CBD | Protein unfolding / Denaturation |

| Solubility | Soluble (with vehicle) | Colloidal Aggregation |

| Valid Use Case | EPAC1/2 Inhibition | None (Experimental Artifact) |

Expert Insight: When designing in vitro experiments, never exceed 20 µM. If you do not see an effect at 10-15 µM, EPAC is likely not the primary driver of your phenotype.

Part 3: Primary Application – Neuropathic Pain (CIPN)

One of the most robust applications of ESI-09 is in the reversal of Chemotherapy-Induced Peripheral Neuropathy (CIPN).

Mechanism: Paclitaxel and other chemotherapeutics induce persistent activation of EPAC1 in Dorsal Root Ganglion (DRG) neurons. This upregulates Piezo2 and other mechanotransducers, causing mechanical allodynia. ESI-09 administration normalizes this hypersensitivity.

Protocol: In Vivo Reversal of Allodynia

Subject: C57BL/6 Mice (Male/Female, 8-12 weeks). Model: Paclitaxel-induced CIPN (cumulative dose e.g., 4 mg/kg IP every other day x 4).

1. Vehicle Formulation (Critical for Solubility)

ESI-09 is highly hydrophobic. Improper formulation leads to precipitation and variability.

-

Stock: Dissolve ESI-09 in 100% DMSO to 50 mg/mL.

-

Working Solution: Dilute stock 1:10 into a mixture of 10% Tween-80 / 10% PEG-400 / 80% Saline .

-

Note: Final DMSO concentration should be <10% if possible, or use corn oil for oral gavage to avoid DMSO toxicity.

2. Administration Routes & Dosing

| Route | Dose | Frequency | Target Endpoint |

| Oral Gavage (PO) | 50 mg/kg | Daily (Days 1-7 post-injury) | Reversal of von Frey threshold |

| Intraperitoneal (IP) | 10 - 20 mg/kg | Daily | Acute mechanistic probing |

3. Behavioral Assessment (Von Frey)

-

Acclimate mice to mesh stand for 30 mins.

-

Apply calibrated von Frey filaments to the plantar surface of the hind paw.

-

Endpoint: A sudden paw withdrawal indicates a positive response.

-

Success Criteria: ESI-09 treated mice should show a return to baseline withdrawal thresholds (approx. 1.0 - 1.4g) compared to vehicle (0.16 - 0.4g).

Part 4: Secondary Application – Synaptic Plasticity (LTP)

EPAC signaling is implicated in the maintenance of Long-Term Potentiation (LTP) via the regulation of AMPA receptor trafficking and ERK activation. ESI-09 is used to dissect the NMDAR-independent or PKA-independent components of plasticity.

Protocol: Ex Vivo Hippocampal Slice Electrophysiology

Objective: Determine if a form of plasticity is EPAC-dependent.

-

Slice Preparation:

-

Prepare 400 µm transverse hippocampal slices in ice-cold cutting solution (high sucrose/low Na+).

-

Recover in ACSF (Artificial Cerebrospinal Fluid) at 32°C for 1 hour.

-

-

Perfusion:

-

Transfer to recording chamber perfused with oxygenated ACSF (2-3 mL/min).

-

-

Drug Application:

-

Baseline: Record fEPSPs (field Excitatory Postsynaptic Potentials) at CA3-CA1 synapses for 20 mins.

-

Wash-in: Perfuse ESI-09 (5 - 10 µM) for 20 mins prior to tetanus.

-

Control: Perfuse Vehicle (0.01 - 0.1% DMSO) in a separate slice.

-

-

Induction:

-

Apply High-Frequency Stimulation (HFS: 100Hz, 1s) or Theta Burst Stimulation (TBS).

-

-

Analysis:

-

Measure fEPSP slope 60 mins post-induction.[2]

-

Interpretation: If ESI-09 significantly reduces the potentiation compared to vehicle (e.g., 120% baseline vs 160% baseline), the LTP form is EPAC-dependent.

-

Part 5: Technical Reference Data

Pharmacological Profile

| Target | IC50 (µM) | Notes |

| EPAC1 | 3.2 µM | Competitive with cAMP |

| EPAC2 | 1.4 µM | Slightly higher potency |

| PKA | > 100 µM | Excellent selectivity vs PKA |

Troubleshooting Guide

-

Precipitation in Bath: If you see crystals in your slice chamber, your concentration is too high or the flow rate is too slow. Reduce to 5 µM.

-

No Effect: Ensure you are using a stimulus that activates the cAMP pathway. ESI-09 will have no effect on basal transmission in the absence of cAMP elevation.

-

Toxicity: If cells depolarize or die immediately, you have exceeded the therapeutic window (>25 µM) and are observing detergent-like effects.

References

-

Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors.

-

[Link]

- Key Finding: Defines the specific competitive nature of ESI-09 and refutes the denaturation claim at low concentr

-

-

An orally active Epac inhibitor reverses mechanical allodynia and loss of intraepidermal nerve fibers in a mouse model of chemotherapy-induced peripheral neurop

-

[Link]

- Key Finding: Establishes the in vivo efficacy of ESI-09 (50 mg/kg PO)

-

-

Exchange protein directly activated by cAMP (EPAC): a multidimensional target for drug discovery.

-

Structure-Based Design of Selective High-Affinity EPAC1 Inhibitors. Source: Journal of Medicinal Chemistry

-

[Link]

- Key Finding: Structural basis for the competitive inhibition mechanism of the ESI class.

-

Sources

- 1. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

ESI-09 for studying EPAC-mediated cellular processes

An In-Depth Technical Guide to ESI-09 for the Interrogation of EPAC-Mediated Cellular Processes

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing ESI-09, a selective inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). We delve into the mechanistic underpinnings of EPAC signaling, the pharmacological properties of ESI-09, and the critical considerations for its effective and reliable use in cellular assays. This guide offers field-proven, step-by-step protocols for investigating key EPAC-mediated processes, including cell migration and Rap1 activation, while emphasizing the principles of self-validating experimental design. By addressing potential pitfalls, such as solubility and off-target effects, this document serves as an essential resource for robustly studying the multifaceted roles of EPAC in health and disease.

The Central Role of EPAC in cAMP-Mediated Signaling

Cyclic AMP (cAMP) is a ubiquitous second messenger that governs a vast array of physiological responses. For decades, the principal effector of cAMP was considered to be Protein Kinase A (PKA). However, the discovery of Exchange Proteins Directly Activated by cAMP (EPAC1 and EPAC2) unveiled a parallel signaling axis, significantly expanding our understanding of cAMP's cellular influence.[1]